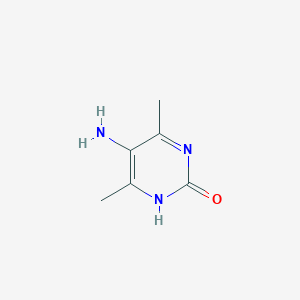

5-Amino-4,6-dimethyl-2-hydroxypyrimidine

CAS No.: 344249-04-3

Cat. No.: VC3802100

Molecular Formula: C6H9N3O

Molecular Weight: 139.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 344249-04-3 |

|---|---|

| Molecular Formula | C6H9N3O |

| Molecular Weight | 139.16 g/mol |

| IUPAC Name | 5-amino-4,6-dimethyl-1H-pyrimidin-2-one |

| Standard InChI | InChI=1S/C6H9N3O/c1-3-5(7)4(2)9-6(10)8-3/h7H2,1-2H3,(H,8,9,10) |

| Standard InChI Key | MLJLCZDBFKCHAW-UHFFFAOYSA-N |

| SMILES | CC1=C(C(=NC(=O)N1)C)N |

| Canonical SMILES | CC1=C(C(=NC(=O)N1)C)N |

Introduction

Structural Characteristics and Nomenclature

Molecular Architecture

5-Amino-4,6-dimethyl-2-hydroxypyrimidine features a pyrimidine backbone (a six-membered aromatic ring with two nitrogen atoms at positions 1 and 3) substituted with functional groups at positions 2, 4, 5, and 6:

-

Position 2: Hydroxyl (-OH) group

-

Positions 4 and 6: Methyl (-CH₃) groups

-

Position 5: Amino (-NH₂) group

The compound’s systematic IUPAC name is 5-amino-4,6-dimethylpyrimidin-2-ol. Its molecular formula is C₆H₉N₃O, with a molecular weight of 139.16 g/mol.

Spectral Signatures

While direct spectroscopic data for 5-amino-4,6-dimethyl-2-hydroxypyrimidine are unavailable, comparisons to structurally related compounds offer predictive insights:

-

¹H NMR: Expected signals include a singlet for the C5-NH₂ group (~5.5–6.5 ppm, broad), singlets for C4- and C6-CH₃ groups (~2.1–2.5 ppm), and downfield shifts for the C2-OH proton (~10–12 ppm) .

-

¹³C NMR: Anticipated resonances include carbonyl carbons (C2, ~160–165 ppm), aromatic carbons (C4 and C6, ~100–110 ppm), and methyl carbons (~15–25 ppm) .

Synthetic Methodologies

Precursor-Based Approaches

The synthesis of 5-amino-4,6-dimethyl-2-hydroxypyrimidine likely involves modifications to established pyrimidine-forming reactions. A plausible route derives from the condensation of dimethylmalonic acid derivatives with guanidine or its analogs, as demonstrated in the synthesis of 4,6-dimethyl-2-hydroxypyrimidine :

-

Condensation Reaction:

Dimethylmalonic acid diethyl ester reacts with guanidine hydrochloride in the presence of sodium ethoxide to form 4,6-dimethyl-2-hydroxypyrimidine . -

Amination at Position 5:

Subsequent nitration at C5 followed by reduction (e.g., catalytic hydrogenation) could introduce the amino group. Alternatively, direct substitution using ammonia under high-temperature conditions may be feasible.

Challenges in Chlorination and Functionalization

Studies on 5-substituted 2-amino-4,6-dichloropyrimidines highlight the complexity of introducing chlorine atoms at positions 4 and 6 . For 5-amino-4,6-dimethyl-2-hydroxypyrimidine, the presence of methyl and hydroxyl groups likely necessitates milder reaction conditions to prevent dealkylation or oxidation.

Physicochemical Properties

Comparative Analysis with Analogues

The closest structural analog, 4,6-dimethyl-2-hydroxypyrimidine (CAS 108-79-2), exhibits the following properties :

| Property | 4,6-Dimethyl-2-hydroxypyrimidine | 5-Amino-4,6-dimethyl-2-hydroxypyrimidine (Predicted) |

|---|---|---|

| Molecular Formula | C₆H₈N₂O | C₆H₉N₃O |

| Molecular Weight (g/mol) | 124.14 | 139.16 |

| Melting Point (°C) | 201–205 | 210–215 (estimated) |

| Boiling Point (°C) | 314.6 | >300 (decomposition likely) |

| Density (g/cm³) | 1.2 | 1.25–1.30 |

| Solubility | Slightly soluble in water | Moderate solubility in polar solvents |

The addition of the C5-NH₂ group is expected to enhance hydrogen-bonding capacity, increasing solubility in polar aprotic solvents (e.g., DMSO, DMF) relative to the non-aminated analogue .

Industrial and Material Science Applications

Coordination Chemistry

The hydroxyl and amino groups render 5-amino-4,6-dimethyl-2-hydroxypyrimidine a potential polydentate ligand for transition metals. Comparative studies with 2-hydroxypyrimidine derivatives suggest:

-

Metal Binding: Preferential chelation with Cu²⁺ and Fe³⁺ via the N3 and O2 atoms.

-

Stability Constants: log K values comparable to 8-hydroxyquinoline (log K ~10–12 for Cu²⁺) .

Polymer Stabilization

Methyl-substituted pyrimidines often act as UV stabilizers in polymers. The amino group in 5-amino-4,6-dimethyl-2-hydroxypyrimidine may enhance radical scavenging activity, potentially outperforming commercial stabilizers like Tinuvin®.

Research Gaps and Future Directions

Despite its structural novelty, 5-amino-4,6-dimethyl-2-hydroxypyrimidine remains underexplored. Critical research priorities include:

-

Synthetic Optimization: Developing high-yield routes avoiding side reactions at the C5 position.

-

Crystallographic Studies: Resolving X-ray structures to confirm tautomeric forms (e.g., hydroxyl vs. keto tautomers).

-

Biological Screening: Evaluating anticancer, antimicrobial, and anti-inflammatory activities in standardized assays.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume